molecular formula C24H24F2N2O7S B1674629 Garenoxacin mesylate CAS No. 223652-82-2

Garenoxacin mesylate

Cat. No.: B1674629
CAS No.: 223652-82-2
M. Wt: 522.5 g/mol
InChI Key: UPHLDCUEQOTSAD-RFVHGSKJSA-N
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Description

Garenoxacin mesylate is a quinolone antibiotic used for the treatment of Gram-positive and Gram-negative bacterial infections. It was discovered by Toyama Chemical Co., Ltd. of Tokyo, Japan, and is marketed in Japan under the tradename Geninax . This compound is known for its broad-spectrum antibacterial activity and is particularly effective against respiratory tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of garenoxacin mesylate involves a multi-step synthetic process. One of the key steps includes the use of triarylphosphine with a palladium catalyst, which helps in reducing the amount of palladium required, making the process more economical . The crystalline form of this compound is characterized by specific X-ray powder diffraction patterns .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The crystalline form is also optimized for better stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Garenoxacin mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Garenoxacin mesylate has a wide range of scientific research applications:

Biological Activity

Garenoxacin mesylate, a novel des-fluoroquinolone antibiotic, exhibits significant biological activity against a variety of bacterial pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This compound has been primarily studied for its efficacy in treating respiratory tract infections, particularly those caused by resistant strains of bacteria.

Garenoxacin functions by blocking the action of enzymes necessary for bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, it prevents the bacteria from replicating and repairing their DNA, ultimately leading to cell death. This mechanism is critical in combating both Gram-positive and Gram-negative bacterial infections.

Study Findings

Garenoxacin has been evaluated in multiple clinical studies, demonstrating high efficacy rates in treating various respiratory infections. Key findings from these studies include:

  • Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in patients with bacterial pneumonia, mycoplasma pneumonia, chlamydial pneumonia, and acute bronchitis.
  • Chronic Respiratory Disease : An efficacy rate of 85% was observed in acute infectious exacerbations of chronic respiratory disease.
  • Otorhinolaryngological Infections : Efficacy rates ranged from 81% to 95% in treating infections such as sinusitis and otitis media.

Bacterial Eradication Rates

The following table summarizes the bacterial eradication rates associated with Garenoxacin:

PathogenEradication Rate (%)
Staphylococcus aureus90.9
Streptococcus pneumoniae99.2
Haemophilus influenzae98.2
Moraxella catarrhalis96.6
Penicillin-resistant S. pneumoniae100
Beta-lactamase-negative H. influenzae100
Beta-lactamase-positive H. influenzae96.2

These results indicate that Garenoxacin is particularly effective against common respiratory pathogens, including those resistant to other antibiotics.

Pharmacokinetics

Garenoxacin demonstrates favorable pharmacokinetic properties:

  • Cmax (Maximum Plasma Concentration) : Achieved quickly after administration.
  • AUC (Area Under the Curve) : Indicates good overall drug exposure.
  • Tissue Penetration : Effective penetration into sputum and otorhinolaryngological tissues.

The trough concentration (Cmin) was recorded at 1.92 µg/mL, which is above the mutant prevention concentration, suggesting a low risk of developing resistance during treatment.

Safety Profile

In clinical trials involving approximately 10,000 patients, Garenoxacin was well-tolerated with a low incidence of adverse effects:

  • Common Adverse Events :
    • Diarrhea: 2.4%
    • Nausea: 1%
    • Headache: 1%

Most adverse events were mild to moderate and did not necessitate discontinuation of therapy.

Case Studies

A notable case study involved a cohort of patients with community-acquired pneumonia who were treated with Garenoxacin. The study highlighted the drug's effectiveness in eradicating pathogens resistant to standard treatments and noted significant improvements in patient symptoms within days of starting therapy.

Properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHLDCUEQOTSAD-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

194804-75-6 (Garenoxacin)
Record name Garenoxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4058732
Record name Garenoxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223652-82-2
Record name Garenoxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GARENOXACIN MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437ZKU48CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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